molecular formula C14H13ClN2O2 B270768 N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide

N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide

Cat. No. B270768
M. Wt: 276.72 g/mol
InChI Key: ZBYYAAFYRNPRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the protein called signal transducer and activator of transcription 3 (STAT3). STAT3 is a transcription factor that is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and survival. CEP-33779 has been studied extensively for its potential therapeutic applications in cancer and inflammatory diseases.

Mechanism of Action

N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide inhibits the activation of STAT3 by binding to its SH2 domain and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. Inhibition of STAT3 also leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, ultimately leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and inhibiting the STAT3 signaling pathway. N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide has been shown to have a protective effect on the liver by inhibiting the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide in lab experiments is its specificity towards STAT3. This allows for the selective inhibition of the STAT3 signaling pathway without affecting other cellular processes. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide has been shown to have low toxicity in vitro and in vivo. One of the limitations of using N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide is its poor solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide. One area of research is the development of more potent and selective inhibitors of STAT3. Additionally, the combination of N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide with other anti-cancer drugs or immunotherapies is an area of active research. Further studies are also needed to investigate the potential therapeutic applications of N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide in other diseases such as autoimmune disorders and fibrosis. Finally, the development of more efficient synthesis methods for N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide could lead to its broader use in research and clinical applications.

Synthesis Methods

N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-chloro-2-methoxy-5-methylphenylamine with pyridine-4-carboxylic acid followed by subsequent reactions to obtain the final product.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide has been studied in various preclinical and clinical studies for its potential therapeutic applications. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo by blocking the STAT3 signaling pathway. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C14H13ClN2O2/c1-9-7-12(13(19-2)8-11(9)15)17-14(18)10-3-5-16-6-4-10/h3-8H,1-2H3,(H,17,18)

InChI Key

ZBYYAAFYRNPRNV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=NC=C2

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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